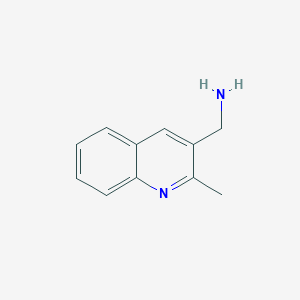

9,10-Diphenyl-9,10-dihydroacridine

Übersicht

Beschreibung

9,10-Diphenyl-9,10-dihydroacridine is a dihydrouridine derivative . It has several applications, particularly as a raw material for OLEDs (Organic Light Emitting Diodes). It contributes to OLEDs with excellent blue-light emission property, suitable energy levels, high mobility, and good thermal stability .

Synthesis Analysis

The synthesis of 9,10-Diphenyl-9,10-dihydroacridine can be achieved from 2-Anilinobenzoic acid methyl ester and Phenyllithium .Molecular Structure Analysis

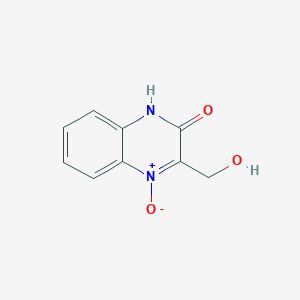

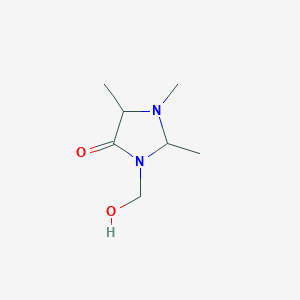

The molecular formula of 9,10-Diphenyl-9,10-dihydroacridine is C25H19N . The InChI code is 1S/C25H19N/c1-3-11-19 (12-4-1)25 (20-13-5-2-6-14-20)21-15-7-9-17-23 (21)26-24-18-10-8-16-22 (24)25/h1-18,26H .Chemical Reactions Analysis

While specific chemical reactions involving 9,10-Diphenyl-9,10-dihydroacridine are not mentioned in the search results, it is used as a reagent in the synthesis and studies of acridan derivatives .Physical And Chemical Properties Analysis

9,10-Diphenyl-9,10-dihydroacridine is a solid at room temperature . It has a molecular weight of 333.43 . Its melting point ranges from 249.0 to 254.0 °C . The compound should be stored in a dark place, sealed in dry, at room temperature .Wissenschaftliche Forschungsanwendungen

1. Energetic and Reactivity Properties

A study conducted by Freitas et al. (2017) explored the energetic and reactivity properties of 9,10-dihydroacridine using computational methodologies. The gas-phase standard molar enthalpies of formation, bond dissociation enthalpies, and gas-phase acidities were determined, alongside electrostatic potential surfaces and frontier molecular orbitals. This research provides insight into the reactivity of 9,10-dihydroacridine in various applications (Freitas et al., 2017).

2. Spectroscopic Properties and Synthesis

Suzuki et al. (2016) synthesized ester-substituted dihydroacridine derivatives and investigated their spectroscopic properties. These compounds exhibited high quantum yields in different solvents and showed distinct solvatochromic behaviors, indicating potential applications in spectroscopic analysis (Suzuki et al., 2016).

3. Phosphorescent Organic Light-Emitting Diodes (OLEDs)

Liu et al. (2016) reported a new synthesis strategy for acridine derivatives, leading to novel host materials for phosphorescent OLEDs. This research highlights the application of 9,10-dihydroacridine in creating efficient OLEDs with notable thermal and morphological stabilities (Liu et al., 2016).

4. Thermally Activated Delayed Fluorescence (TADF) Emitters

A study by Chen et al. (2021) explored the use of bulky acridine moieties, including 9,9-diphenyl-9,10-dihydroacridine, for creating blue TADF emitters in solution-processed OLEDs. The research demonstrates the potential of these materials in OLED applications due to their high photoluminescent quantum yields and efficient emission properties (Chen et al., 2021).

5. Efficient Host Materials for Red Phosphorescent OLEDs

Liu et al. (2018) prepared 9,10-dihydroacridine derivatives as host materials for red phosphorescent OLEDs. This novel linking strategy limited the conjugation length, maintaining the triplet energy and inhibiting intermolecular charge-transfer characteristics. The resulting devices showed high external quantum efficiency (Liu et al., 2018).

Safety and Hazards

Zukünftige Richtungen

9,10-Diphenyl-9,10-dihydroacridine has potential applications in the field of OLEDs. It can lead to OLEDs with excellent blue-light emission property, suitable energy levels, high mobility, and good thermal stability . It can also be supplemented to platinum complexes, making it suitable for use as phosphorescent emitters or as delayed fluorescent and phosphorescent emitters .

Eigenschaften

IUPAC Name |

9,10-diphenyl-9H-acridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N/c1-3-11-19(12-4-1)25-21-15-7-9-17-23(21)26(20-13-5-2-6-14-20)24-18-10-8-16-22(24)25/h1-18,25H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJCWBKMEGUUANO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2C3=CC=CC=C3N(C4=CC=CC=C24)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80538977 | |

| Record name | 9,10-Diphenyl-9,10-dihydroacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80538977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9,10-Diphenyl-9,10-dihydroacridine | |

CAS RN |

95888-29-2 | |

| Record name | 9,10-Diphenyl-9,10-dihydroacridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80538977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5-Dihydropyrrolo[1,2-A]thieno[3,2-E]pyrazine](/img/structure/B3362092.png)

![5-Methylpyrrolo[1,2-A]thieno[3,2-E]pyrazine](/img/structure/B3362093.png)